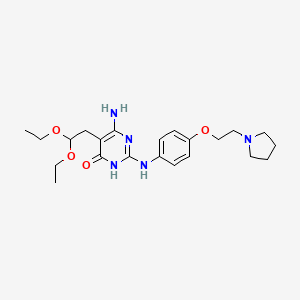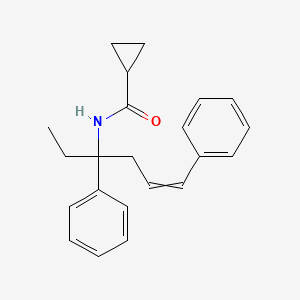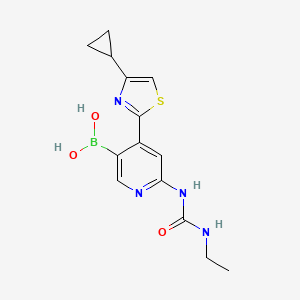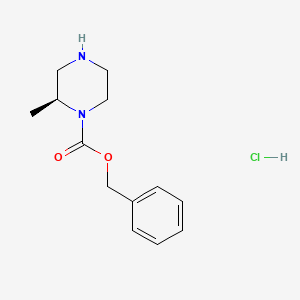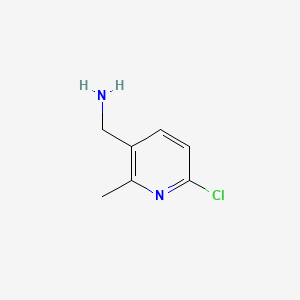
(6-氯-2-甲基吡啶-3-基)甲胺
描述
(6-Chloro-2-methylpyridin-3-YL)methanamine is a chemical compound with the molecular formula C7H9ClN2. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 2nd position, and a methanamine group at the 3rd position of the pyridine ring.
科学研究应用
(6-Chloro-2-methylpyridin-3-YL)methanamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals and other fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methylpyridin-3-YL)methanamine typically involves the chlorination of 2-methylpyridine followed by the introduction of the methanamine group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination step may involve reagents like ammonia or methylamine under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of (6-Chloro-2-methylpyridin-3-YL)methanamine may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(6-Chloro-2-methylpyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-methylpyridin-3-YL)methanamine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-methylpyridin-3-YL)methanamine.
Substitution: Formation of hydroxyl or alkoxy derivatives.
作用机制
The mechanism of action of (6-Chloro-2-methylpyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-Methylpyridin-3-YL)methanamine: Lacks the chloro group, resulting in different reactivity and applications.
6-Chloro-3-pyridyl)methanamine: Lacks the methyl group, affecting its chemical properties and uses.
Uniqueness
(6-Chloro-2-methylpyridin-3-YL)methanamine is unique due to the presence of both the chloro and methyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable scaffold in various research and industrial applications.
属性
IUPAC Name |
(6-chloro-2-methylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACZTBWBMQLFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
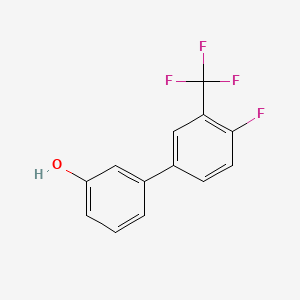
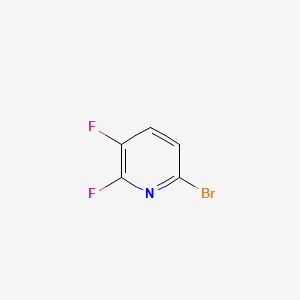
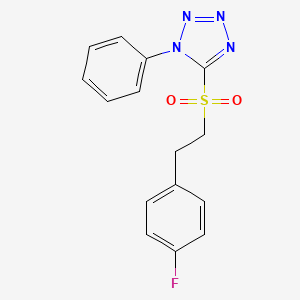

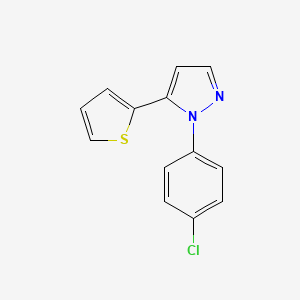
![5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B594604.png)
